
N-(5-((2-(3,4-dihidroquinolin-1(2H)-il)-2-oxoethyl)tio)-1,3,4-tiadiazol-2-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that integrates a diverse set of functional groups
Aplicaciones Científicas De Investigación
Chemistry
Catalysts: : The compound can serve as a ligand in catalysis, enhancing the reactivity and selectivity of metal-catalyzed reactions.
Synthesis Intermediates: : Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : The compound can inhibit specific enzymes, making it useful in studying biochemical pathways.
Fluorescent Probes: : Its quinoline moiety can be used in designing fluorescent probes for biological imaging.
Medicine
Pharmacology: : The compound's diverse functional groups offer potential for development as a therapeutic agent targeting various diseases, such as cancer and infections.
Industry
Materials Science: : It can be used in the development of advanced materials with specific properties, such as conductivity or stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide generally involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: : This can be achieved by reacting thiosemicarbazide with a carboxylic acid or its derivatives under appropriate conditions, such as using a dehydrating agent or under reflux in a solvent like ethanol.
Incorporation of the quinoline moiety: : The intermediate is then reacted with 3,4-dihydroquinoline through a coupling reaction, often facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Introduction of the benzamide group: : This final step involves amidation, where the benzoyl chloride is reacted with the intermediate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial-scale production requires optimization of these steps for maximum yield and purity, including:
Use of high-purity reagents and solvents.
Controlled reaction temperatures and times.
Efficient separation and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the quinoline and thiadiazole rings.
Reduction: : The carbonyl group in the benzamide moiety can be selectively reduced to an amine.
Substitution: : The thioether linkage in the compound is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Lithium aluminum hydride or sodium borohydride are often employed.
Substitution: : Nucleophiles like alkyl halides or amines can react with the thioether linkage.
Major Products
These reactions can yield various derivatives, such as sulfoxides from oxidation, amines from reduction, and substituted thiadiazole derivatives from substitution reactions.
Mecanismo De Acción
The compound exerts its effects through interactions with molecular targets, such as:
Enzymes: : It can bind to active sites, inhibiting enzyme activity.
Receptors: : The compound may act as a ligand, modulating receptor functions.
These interactions are facilitated by the compound's ability to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(5-((2-(quinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: : Differing in the hydrogenation state of the quinoline ring.
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)aniline: : Differing in the substitution of the benzamide moiety with an aniline group.
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: : Differing by the presence of a hydroxyethyl group instead of an oxoethyl group.
Uniqueness
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its combination of a quinoline derivative, thiadiazole ring, and benzamide moiety, providing a unique set of chemical and biological properties that are not simultaneously present in similar compounds.
This article should provide a comprehensive understanding of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, from its synthesis to its diverse applications and unique characteristics
Propiedades
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S2/c25-17(24-12-6-10-14-7-4-5-11-16(14)24)13-27-20-23-22-19(28-20)21-18(26)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIUKPIKKLBRLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-[4-(diphenylmethyl)piperazine-1-carbonyl]-5-methoxy-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2527109.png)
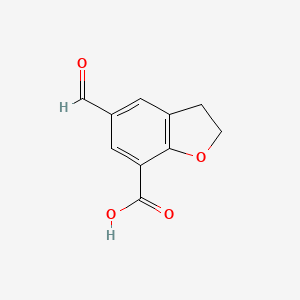
![6,7-Bis(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2527112.png)
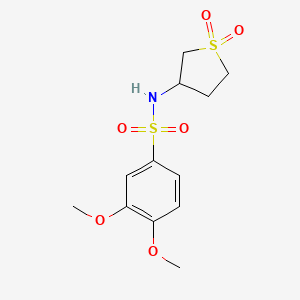

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2527115.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
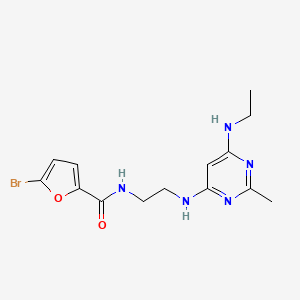

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
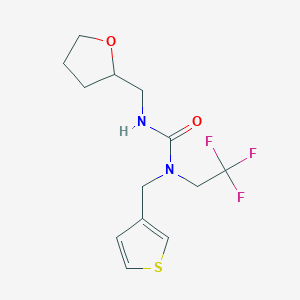
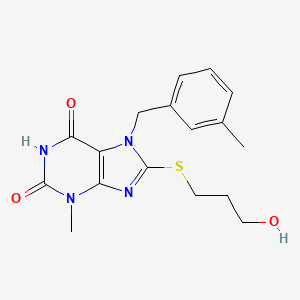
![3-(N-methylbenzenesulfonamido)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2527130.png)
![1-(diphenylmethyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2527131.png)
